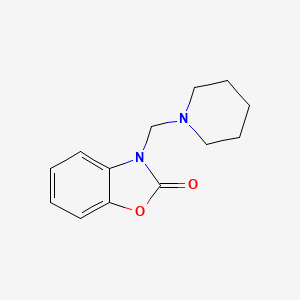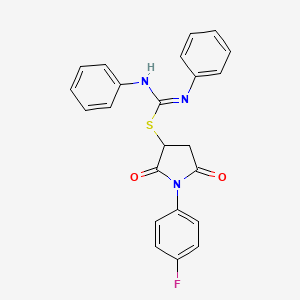![molecular formula C19H14N2O6 B11546300 4-{(Z)-[2-(4-methyl-3-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B11546300.png)
4-{(Z)-[2-(4-methyl-3-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{(Z)-[2-(4-methyl-3-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate is a complex organic compound featuring a unique structure that includes an oxazole ring, a nitrophenyl group, and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Z)-[2-(4-methyl-3-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate typically involves multiple steps. One common method includes the condensation of 4-methyl-3-nitrobenzaldehyde with 2-amino-2-oxazoline under acidic conditions to form the oxazole ring. This intermediate is then reacted with acetic anhydride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-{(Z)-[2-(4-methyl-3-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl acetate derivatives.
科学的研究の応用
4-{(Z)-[2-(4-methyl-3-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of 4-{(Z)-[2-(4-methyl-3-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The oxazole ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
類似化合物との比較
Similar Compounds
4-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
4-{(Z)-[2-(4-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate: Similar structure but without the methyl group, affecting its steric and electronic properties.
Uniqueness
4-{(Z)-[2-(4-methyl-3-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C19H14N2O6 |
|---|---|
分子量 |
366.3 g/mol |
IUPAC名 |
[4-[(Z)-[2-(4-methyl-3-nitrophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C19H14N2O6/c1-11-3-6-14(10-17(11)21(24)25)18-20-16(19(23)27-18)9-13-4-7-15(8-5-13)26-12(2)22/h3-10H,1-2H3/b16-9- |
InChIキー |
DGRSCBIFWXYXOI-SXGWCWSVSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)OC(=O)C)/C(=O)O2)[N+](=O)[O-] |
正規SMILES |
CC1=C(C=C(C=C1)C2=NC(=CC3=CC=C(C=C3)OC(=O)C)C(=O)O2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11546227.png)
![3,4-dibromo-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol](/img/structure/B11546232.png)


![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11546254.png)
![2-(3,4-dichlorophenyl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11546256.png)
![(4Z)-2-(2,4-dibromophenyl)-5-methyl-4-(1-{[2-(pyridin-2-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11546261.png)
![4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl furan-2-carboxylate](/img/structure/B11546263.png)

![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11546276.png)
![4-bromo-2-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11546285.png)
![N-({N'-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide](/img/structure/B11546287.png)
![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11546292.png)